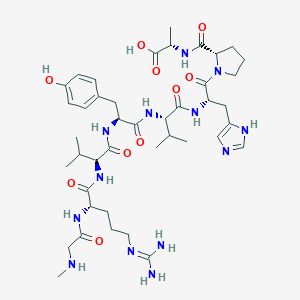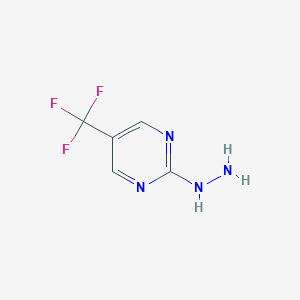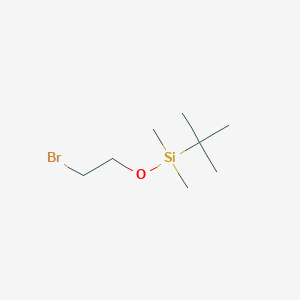![molecular formula C15H23N3O4 B108407 3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate CAS No. 19351-45-2](/img/structure/B108407.png)
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate is a chemical compound with the molecular formula C14H21NO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a p-tolyl group attached to a dipropyl-3-dicarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate typically involves the reaction of p-tolyl isocyanate with dipropylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Tolyl isocyanate} + \text{Dipropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Tolyl isocyanate: A precursor used in the synthesis of 3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate.
Dipropylamine: Another precursor used in the synthesis.
Other carbamates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
19351-45-2 |
|---|---|
Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-4-6-13(7-5-12)18(8-2-10-21-14(16)19)9-3-11-22-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
InChI Key |
MULDUPLDVOLZSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Key on ui other cas no. |
19351-45-2 |
Synonyms |
Dicarbamic acid (p-tolylimino)di(trimethylene) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)


![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)








